molecular formula C8H8ClNO2 B6304037 3-Chloro-2-ethoxy-4-formylpyridine CAS No. 2056110-58-6

3-Chloro-2-ethoxy-4-formylpyridine

Cat. No.: B6304037
CAS No.: 2056110-58-6
M. Wt: 185.61 g/mol
InChI Key: DUMPPOIISAAALB-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-4-formylpyridine is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is also known by its IUPAC name, 3-chloro-2-ethoxyisonicotinaldehyde . This compound is a pyridine derivative, characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to the pyridine ring.

Scientific Research Applications

3-Chloro-2-ethoxy-4-formylpyridine has several applications in scientific research:

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin or eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-ethoxy-4-formylpyridine typically involves the reaction of 3-chloro-4-pyridinecarboxaldehyde with ethyl alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-4-formylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-2-ethoxy-4-formylpyridine involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new chemical bonds. The chloro group can undergo substitution reactions, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-ethoxy-4-formylpyridine is unique due to the presence of both the chloro and ethoxy groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-chloro-2-ethoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMPPOIISAAALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258359
Record name 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-58-6
Record name 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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